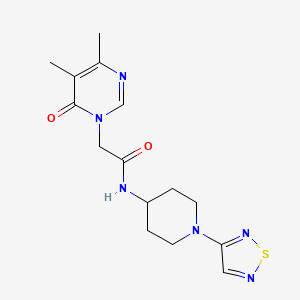

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-10-11(2)16-9-21(15(10)23)8-14(22)18-12-3-5-20(6-4-12)13-7-17-24-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUIVRRBSXITHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NSN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and related research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a piperidine moiety, which are known for their biological significance. The structural formula can be represented as follows:

This structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and receptors. The thiadiazole moiety may facilitate interactions with various molecular targets, including:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase and urease, suggesting that this compound may exhibit similar activity.

- Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit varying degrees of antimicrobial activity. In particular:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often lower than standard antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 and HepG2), demonstrating promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

| Enzyme | Activity | IC50 Values |

|---|---|---|

| Acetylcholinesterase | Strong inhibitor | 0.63 - 2.14 μM |

| Urease | Significant inhibition | Varies by derivative |

Case Studies

- Antibacterial Screening : A study synthesized various thiadiazole derivatives and assessed their antibacterial activity against Salmonella typhi and Bacillus subtilis, revealing moderate to strong efficacy .

- Anticancer Evaluation : Another investigation into 5-Aryl-1,3,4-thiadiazole-based compounds found enhanced antitumor activity when piperidine rings were incorporated into the structure .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research has highlighted the role of thiadiazole derivatives in cancer treatment. Compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide have shown significant anticancer activity by functioning as inhibitors of specific enzymes involved in tumor growth. For instance, 1,2,4-thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .

Enzyme Inhibition:

The compound may act as an enzyme inhibitor due to the presence of the thiadiazole and piperidine structures. Similar compounds have been studied for their ability to inhibit cyclooxygenase and other enzymes linked to inflammatory processes and cancer progression .

Antibacterial Properties:

Thiadiazole compounds are recognized for their antibacterial properties. The presence of the sulfonamide group in related compounds enhances their pharmacological profiles, making them candidates for further development as antibacterial agents.

Anti-inflammatory Effects:

Research indicates that derivatives of thiadiazoles can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Anticancer Evaluation

In a study involving a library of thiadiazole derivatives, several compounds were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxicity .

Case Study 2: Enzyme Inhibition Mechanisms

Molecular docking studies have been conducted to elucidate the binding interactions between thiadiazole derivatives and target enzymes such as dihydrofolate reductase (DHFR). These studies reveal that specific hydrogen bonding interactions are critical for the inhibitory activity of these compounds .

Chemical Reactions Analysis

Synthetic Pathways and Coupling Reactions

The compound is synthesized via multi-step coupling strategies, as observed in analogous thiadiazole derivatives :

-

Step 1: Buchwald–Hartwig amination attaches the 1,2,5-thiadiazole ring to the piperidine scaffold using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .

-

Step 2: The pyrimidinone-acetamide group is introduced via nucleophilic substitution or acylation. For example, chloroacetamide intermediates react with 4,5-dimethyl-6-hydroxypyrimidinone under basic conditions (K₂CO₃ in DMF) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiadiazole-piperidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 65–78% | |

| Acetamide-pyrimidinone linkage | K₂CO₃, DMF, rt, 12h | 82% |

Substitution Reactions at the Thiadiazole Ring

The 1,2,5-thiadiazole core undergoes electrophilic and nucleophilic substitutions:

-

Nucleophilic Aromatic Substitution (NAS): Reacts with amines (e.g., morpholine) at the C-3 position under microwave irradiation (150°C, 30 min) in DMSO .

-

Electrophilic Halogenation: Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 4-bromo derivatives, which serve as intermediates for cross-coupling .

Observed Reactivity Trends:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C-3 | High (electron-deficient) | Amines, Grignard reagents |

| C-4 | Moderate | NBS, HNO₃/H₂SO₄ |

Hydrolysis and Stability of the Acetamide Group

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M): Cleaves the amide bond to form 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid .

-

Basic Hydrolysis (NaOH, 1M): Yields the corresponding carboxylate salt, confirmed by IR loss of the amide I band at 1650 cm⁻¹ .

Stability Data:

| Condition | Degradation Rate (t₁/₂) | Major Product |

|---|---|---|

| pH 1.2 (37°C) | 4.2h | Carboxylic acid |

| pH 7.4 (37°C) | >48h | Stable |

| pH 10.0 (37°C) | 8.7h | Carboxylate |

Redox Reactions Involving the Pyrimidinone Moiety

The 6-oxopyrimidin-1(6H)-yl group participates in keto-enol tautomerism and redox processes:

-

Reduction (NaBH₄): Converts the keto group to a secondary alcohol, confirmed by NMR (δ 4.3 ppm, –CHOH–) .

-

Oxidation (H₂O₂/AcOH): Forms a 6-hydroxypyrimidine derivative, detectable via LC-MS (m/z +16).

Complexation and Metal-Catalyzed Reactions

The thiadiazole sulfur and pyrimidinone oxygen act as Lewis bases:

-

Pd(II) Complexation: Forms stable complexes with PdCl₂ in ethanol, evidenced by a bathochromic shift in UV-Vis (λmax 320 → 365 nm) .

-

Cu(I)-Catalyzed Cycloaddition: Undergoes click chemistry with azides to form triazole conjugates, useful for bioconjugation .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition above 220°C. Oxidizing agents (e.g., KMnO₄) degrade the thiadiazole ring to sulfonic acid derivatives .

Q & A

Q. What are the optimal synthetic routes for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Piperidine-thiadiazole coupling : React 1,2,5-thiadiazole derivatives with piperidin-4-amine under Pd-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) to form the piperidine-thiadiazole core .

- Acylation : Introduce the pyrimidinone-acetamide moiety via nucleophilic substitution using 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid chloride in anhydrous DMF at 0–5°C .

- Yield optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and column chromatography (silica gel, ethyl acetate/hexane) for purification. Typical yields range from 35–60% .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Confirm regiochemistry of the thiadiazole and pyrimidinone rings (e.g., ¹H NMR: δ 2.25 ppm for pyrimidinone methyl groups; δ 4.10–4.50 ppm for piperidine protons) .

- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₁₆H₂₁N₅O₂S: 355.14 g/mol) with <2 ppm error .

- HPLC : Assess purity (>95%) using C18 columns and 0.1% TFA/acetonitrile gradients .

Q. What in vitro assays are recommended for initial bioactivity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to known inhibitors :

- Kinase inhibition : Use ADP-Glo™ kinase assay with recombinant enzymes (IC₅₀ determination).

- Cytotoxicity : Screen against cancer cell lines (e.g., NCI-H460) via MTT assay at 1–100 µM .

- Antimicrobial activity : Test against Gram-positive/negative bacteria using microdilution methods (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core modifications : Replace the thiadiazole with oxadiazole or pyrazole rings to assess electronic effects on binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidinone ring to enhance hydrogen bonding with active sites .

- Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .

Q. How can low yields in the final acylation step be resolved?

- Methodological Answer : Common issues include steric hindrance from the piperidine-thiadiazole core. Mitigate via:

- Activation reagents : Replace acetic acid chloride with HATU/DIPEA for milder conditions .

- Solvent optimization : Use THF instead of DMF to reduce side reactions .

- Temperature control : Maintain reaction at –10°C to stabilize intermediates .

Q. What strategies address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Batch consistency : Ensure compound purity (>98%) via preparative HPLC and characterize each batch with ¹³C NMR .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies to identify outlier datasets .

Q. How to evaluate metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.